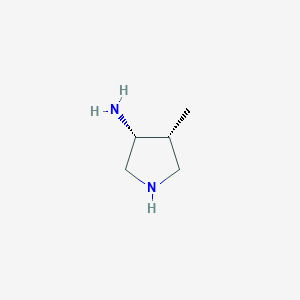

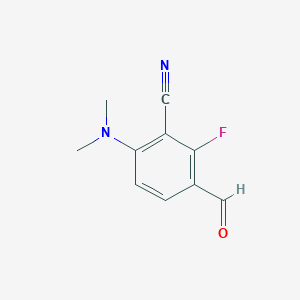

叔丁基4-氨基-3-氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For instance, an aromatic bishalide with tert-butyl groups was synthesized using 5-tert-butylisophthaloyl chloride and fluorobenzene . Another synthesis pathway involved the reaction of tert-butylhydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to produce a fluorinated diamine monomer . These methods suggest that similar strategies could be employed for the synthesis of tert-butyl 4-amino-3-fluorobenzoate, potentially involving the use of tert-butylcatechol derivatives as starting materials .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-3-fluorobenzoate would likely exhibit steric hindrance due to the bulky tert-butyl group. This steric effect can influence the reactivity and interaction of the molecule with other chemical entities. The fluorine atom would contribute to the electron-withdrawing nature of the aromatic ring, potentially affecting the electronic distribution and stability of the molecule. The papers discuss the influence of molecular structure on the properties of polymers containing tert-butyl groups and fluorinated aromatic units .

Chemical Reactions Analysis

The chemical reactions involving compounds with tert-butyl and fluorinated aromatic groups typically include nucleophilic substitution reactions, as seen in the synthesis of the related compounds . The presence of an amino group in tert-butyl 4-amino-3-fluorobenzoate would make it a potential candidate for further reactions, such as the formation of amides, imides, or polyamides, where the amino group could react with carboxylic acids, anhydrides, or acyl chlorides.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and fluorinated aromatic rings, similar to tert-butyl 4-amino-3-fluorobenzoate, generally exhibit high thermal stability and good mechanical properties . The polymers derived from these monomers have shown high glass-transition temperatures, significant tensile strength, and resistance to thermal degradation . The fluorine atoms contribute to the low dielectric constants and low moisture absorption of these materials . These properties suggest that tert-butyl 4-amino-3-fluorobenzoate could also display similar characteristics, making it potentially useful in high-performance material applications.

科学研究应用

合成技术:叔丁基4-氨基-3-氟苯甲酸酯及其衍生物是通过各种化学反应合成的。例如,通过氨基甲酰胺和3-氟苯甲酸之间的缩合反应合成了一种化合物,通过LCMS、NMR、IR和CHN元素分析进行表征,并通过XRD数据确认了其晶体结构(Sanjeevarayappa et al., 2015)。另一种合成方法涉及钯催化的Suzuki反应,产物的结构通过NMR和HRMS确认(Zhang et al., 2022)。

结构分析和性质:合成化合物的分子和晶体结构通过X射线衍射分析和ESR数据进行了彻底分析。例如,对功能化全氟苯基叔丁基亚硝基氧自由基的分子和晶体结构进行了确认,并研究了它们与其他化合物的相互作用,揭示了有关配位和磁性相互作用的细节(Tretyakov et al., 2019)。

聚合物应用:叔丁基4-氨基-3-氟苯甲酸酯及其衍生物用于聚合物的开发。例如,合成了一种芳香族双卤化物,并与芳香族双酚聚合,制备高分子量聚芳醚酮。研究了分子结构对这些聚合物的物理、热性能、力学性能和粘附性能的影响(Yıldız等,2001)。

磁性和发光材料:该化合物用于构建磁性和发光材料。制备了席夫碱前体,并与镧系元素一起使用,得到了具有不同金属原子排列和核数的化合物。这些化合物显示出弱铁磁和反铁磁相互作用,有些表现出单分子磁体行为(Yadav et al., 2015)。此外,开发了改性功能桥连配体,与铽离子配位并进行溶胶-凝胶过程,得到发光分子杂化物(Yan & Zhao, 2005)。

抗菌和除草应用:叔丁基4-氨基-3-氟苯甲酸酯的衍生物在抗菌和除草应用中显示出潜力。一些合成的化合物对结核分枝杆菌和其他传统药物无效的菌株表现出活性。它们的抗真菌活性也得到了注意(Vinšová等,2004)。此外,从衍生物合成的3-氯-4-氟苯甲酰硫脲表现出良好的除草活性(Chang-chun, 2006)。

安全和危害

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects . While this does not directly apply to Tert-butyl 4-amino-3-fluorobenzoate, it does suggest that similar precautions may be necessary when handling this compound.

属性

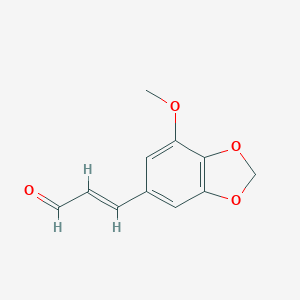

IUPAC Name |

tert-butyl 4-amino-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHPHTHRJPRDSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439604 |

Source

|

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-fluorobenzoate | |

CAS RN |

157665-53-7 |

Source

|

| Record name | 1,1-Dimethylethyl 4-amino-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157665-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)